

Application Notes and Protocols: BC1618 Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BC1618

Cat. No.: B15621590

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Introduction

BC1618 is a potent and orally active inhibitor of the F-box only protein 48 (Fbxo48), an E3 ubiquitin ligase subunit.^{[1][2]} By inhibiting Fbxo48, **BC1618** prevents the proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAMPK α), thereby stimulating AMPK-dependent signaling.^{[2][3][4]} This mechanism of action makes **BC1618** a valuable research tool for studying cellular energy metabolism, autophagy, and mitochondrial dynamics.^{[3][5]} This document provides detailed protocols for the preparation of **BC1618** stock solutions using DMSO, along with application notes for its use in cell-based assays.

Chemical Properties of BC1618

A summary of the key chemical properties of **BC1618** is provided in the table below.

Property	Value	Reference
Chemical Name	1-[bis(phenylmethyl)amino]-3-[4-(trifluoromethyl)phenoxy]-2-propanol	[1]
CAS Number	2222094-18-8	[1][6]
Molecular Formula	C ₂₄ H ₂₄ F ₃ NO ₂	[1][6]
Molecular Weight	415.45 g/mol	[6]
Purity	≥98%	[1]
Appearance	Solid powder	[7]

Solubility of BC1618

BC1618 is readily soluble in dimethyl sulfoxide (DMSO) but has poor solubility in water.[6][8] It is crucial to use newly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.[8]

Solvent	Solubility	Notes	Reference
DMSO	100 mg/mL (240.70 mM)	Requires sonication for complete dissolution.	[6][8]
Water	< 0.1 mg/mL	Insoluble.	[8]

Protocol for Preparing a 10 mM BC1618 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **BC1618** in DMSO.

Materials:

- **BC1618** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath or probe)
- Calibrated pipettes
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

- Pre-weighing Preparation: In a fume hood, allow the **BC1618** vial to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of **BC1618** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of **BC1618** (Molecular Weight: 415.45 g/mol).
- Dissolution:
 - Add the appropriate volume of anhydrous DMSO to the vial containing the **BC1618** powder. For a 10 mM stock solution from 4.15 mg, add 1 mL of DMSO.
 - Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- Sonication:
 - Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.^[6]
 - Visually inspect the solution to confirm that no solid particles remain.^[8]
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.^[8]

- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[8\]](#)

Storage and Stability:

Storage Condition	Stability	Reference
BC1618 Powder	3 years at -20°C	[8]
BC1618 in DMSO	1 month at -20°C	[8]
BC1618 in DMSO	6 months at -80°C	[8]

Experimental Applications and Protocols

BC1618 has been utilized in various in vitro and in vivo studies to investigate its biological effects.

In Vitro Applications

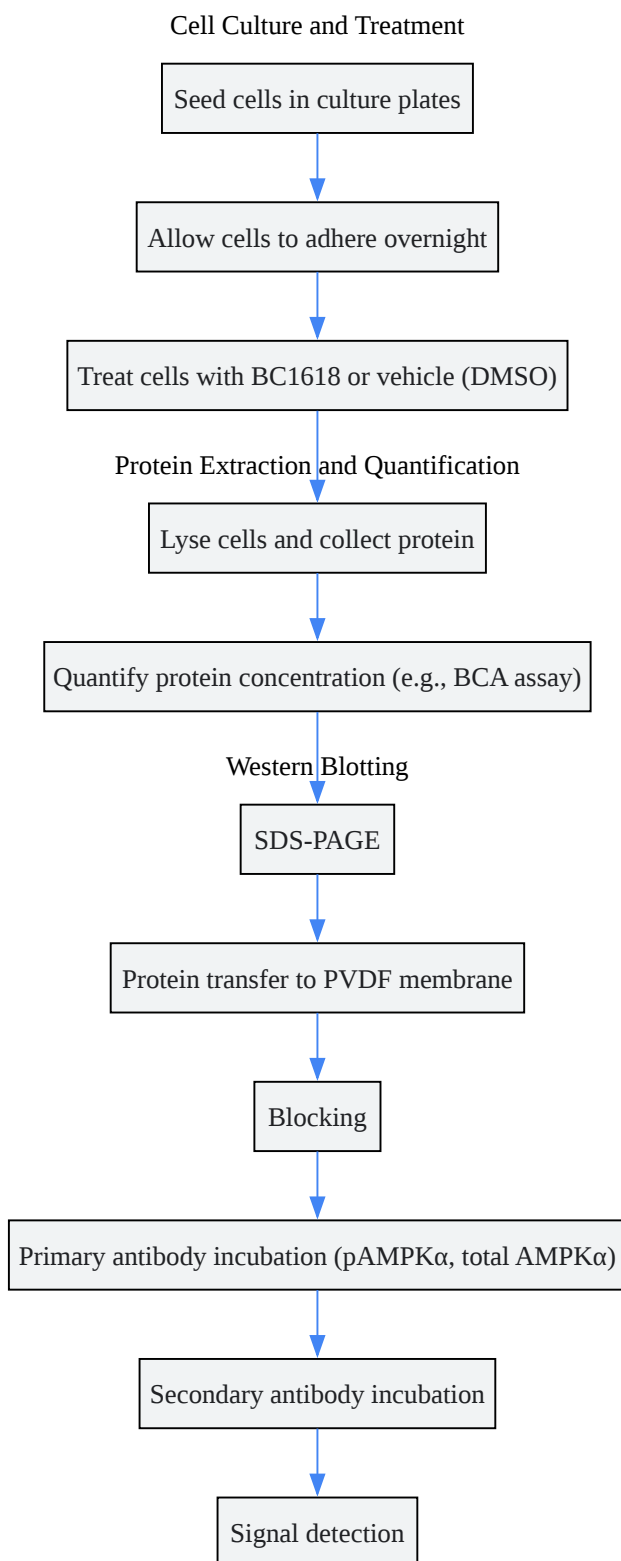
BC1618 has been shown to be effective in a range of cell lines, with typical working concentrations between 0.1 and 10 µM.[\[1\]](#)[\[8\]](#)

Cell Line	Concentration Range	Incubation Time	Observed Effect	Reference
BEAS-2B	0 - 2 μ M	16 hours	Dose-dependent increase in pAMPK α and pACC protein levels.	[8]
HEK293T	0.5 - 10 μ M	Not specified	Increased levels of pAMPK α and pACC.	[1]
HEK293A	Not specified	24 hours	Induction of autophagy.	[3]
THP-1	Not specified	Not specified	Inhibition of LPS-induced NF- κ B activation.	[1]

Protocol: Western Blot for pAMPK α Activation

This protocol outlines a general procedure for assessing the effect of **BC1618** on AMPK activation by measuring the phosphorylation of AMPK α at Threonine 172.

Workflow:



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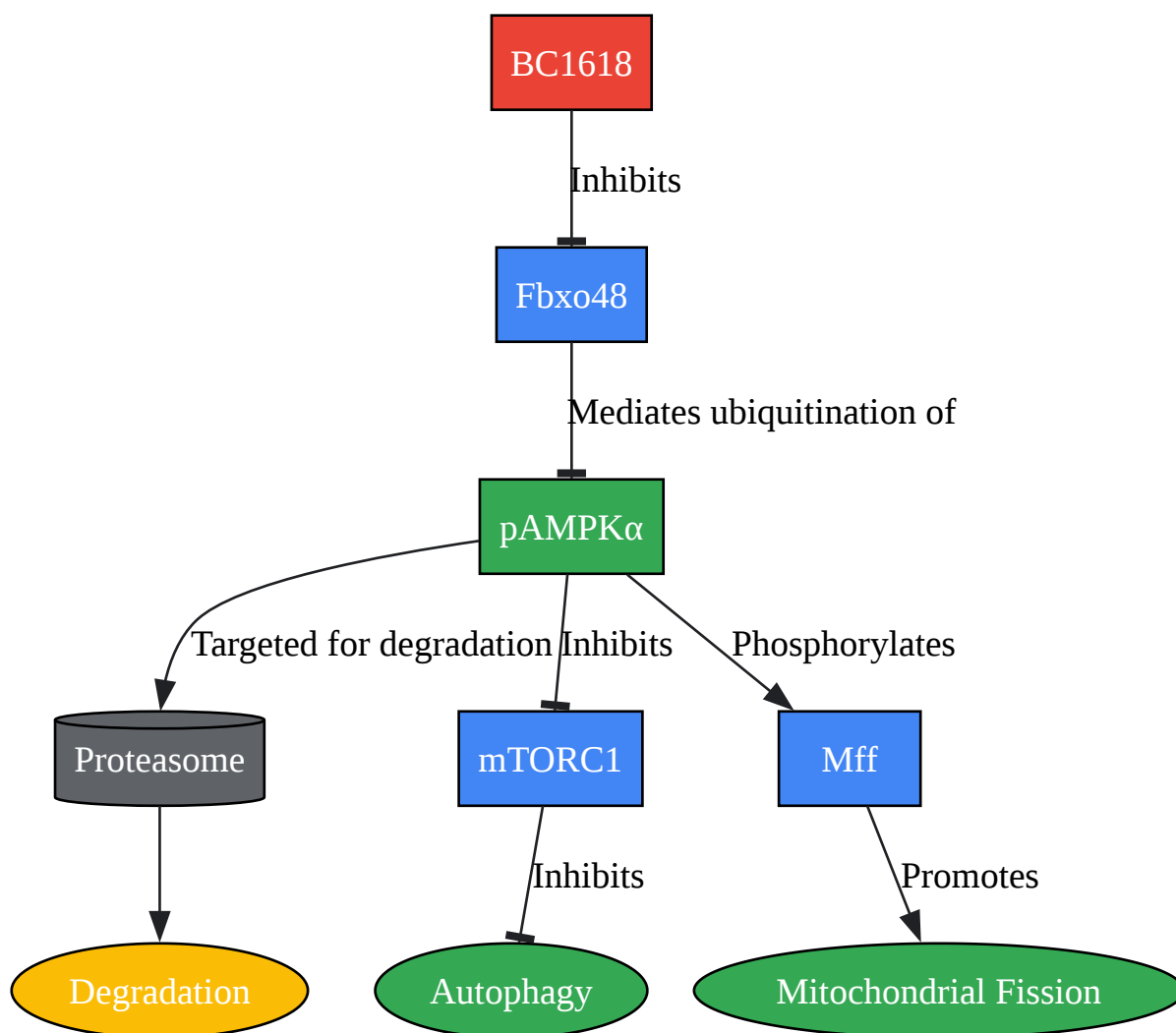
Figure 1: Western Blot Workflow for pAMPK α

Procedure:

- Cell Culture: Plate cells (e.g., BEAS-2B) at an appropriate density and allow them to adhere overnight.
- Treatment: Treat cells with the desired concentrations of **BC1618** (e.g., 0.1, 0.5, 1, 2 μ M) or vehicle control (DMSO) for the specified duration (e.g., 16 hours).
- Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against pAMPK α (Thr172) and total AMPK α overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

BC1618 Signaling Pathway

BC1618 exerts its effects by preventing the Fbxo48-mediated ubiquitination and subsequent proteasomal degradation of phosphorylated AMPK α . This leads to an accumulation of active pAMPK α , which in turn modulates downstream signaling pathways involved in metabolism, autophagy, and mitochondrial dynamics.



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